5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Description
5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2,4-dichlorobenzyl group at position 5 and an amino group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S2/c10-6-2-1-5(7(11)3-6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVJNENIDCXHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol Intermediate
The foundational step involves cyclizing thiosemicarbazide derivatives under acidic conditions to form the 1,3,4-thiadiazole ring. For example, thiosemicarbazides derived from aromatic or heterocyclic amines undergo cyclization in the presence of hydrochloric acid or polyphosphoric acid to yield 5-amino-1,3,4-thiadiazole-2-thiol. Key spectral data for this intermediate include:
Alkylation with 2,4-Dichlorobenzyl Chloride
The sulfanyl group is introduced via nucleophilic substitution between 5-amino-1,3,4-thiadiazole-2-thiol and 2,4-dichlorobenzyl chloride. This reaction typically employs:
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Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
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Solvent: Ethanol or dimethylformamide (DMF).
Representative Procedure:
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Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) in anhydrous DMF.
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Add K₂CO₃ (12 mmol) and 2,4-dichlorobenzyl chloride (10 mmol).
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Reflux at 90°C for 7 hours.
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Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
One-Pot Synthesis Using Polyphosphate Ester (PPE)
Reaction Mechanism and Optimization
A novel one-pot method avoids toxic reagents like POCl₃ by leveraging PPE as a cyclodehydration agent. This approach combines thiosemicarbazide with carboxylic acids (e.g., 2,4-dichlorophenylacetic acid) in chloroform, followed by PPE-mediated cyclization:
Steps:
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Salt Formation: Thiosemicarbazide reacts with the carboxylic acid to form a intermediate salt.
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Dehydration: PPE facilitates dehydration to generate a thioamide intermediate.
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Cyclization: Thermal cyclization yields the 1,3,4-thiadiazole core.
Optimized Conditions:
Yield and Spectral Validation
Yield: 44–70% (dependent on carboxylic acid solubility).
Characterization:
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Mass Spectrometry: m/z 327 [M+H]⁺ (calculated for C₉H₇Cl₂N₃S₂).
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¹H NMR (CDCl₃): δ 7.45–7.60 (m, 3H, Ar–H), δ 4.35 (s, 2H, CH₂S), δ 6.80 (s, 2H, NH₂).
Industrial-Scale Production and Modifications
Continuous Flow Reactor Systems
Industrial protocols enhance efficiency using continuous flow reactors:
Solvent and Base Variations
Comparative Data:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 90 | 65 |
| NaOH | Ethanol | 80 | 58 |
| Triethylamine | Acetonitrile | 70 | 52 |
Key Findings:
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DMF with K₂CO₃ maximizes yield due to superior solubility of intermediates.
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Ethanol systems reduce environmental impact but require longer reaction times.
Challenges and Troubleshooting
Intermediate Solubility Issues
Bulky substituents (e.g., 2,4-dichlorobenzyl) reduce intermediate solubility, necessitating:
Chemical Reactions Analysis
Types of Reactions
5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have demonstrated that certain thiadiazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) often in the range of 20-40 µg/mL .
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 20 | Antibacterial |
| Escherichia coli | 40 | Antibacterial |
| Candida albicans | 30 | Antifungal |
Central Nervous System Activity
This compound has also been evaluated for its effects on the central nervous system (CNS). A series of studies have indicated that certain derivatives exhibit antidepressant and anxiolytic properties comparable to established drugs like Imipramine and Diazepam. For example, one study highlighted a derivative with a mixed antidepressant-anxiolytic profile that was effective at therapeutic doses significantly lower than those causing side effects such as sedation .
Anti-Cancer Properties
The anticancer potential of thiadiazole derivatives is another area of active research. Compounds containing the thiadiazole moiety have been shown to inhibit the proliferation of various cancer cell lines. For instance, some derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like cisplatin in assays against breast cancer cell lines .
Pesticidal Activity
The compound has been investigated for its insecticidal and fungicidal activities. Thiadiazole derivatives are known to possess properties that can protect crops from fungal infections and insect infestations. Studies have indicated that certain compounds within this class can effectively inhibit the growth of plant pathogens such as Fusarium graminearum and Rhizoctonia solani, making them valuable in agricultural applications .
Synthesis of Novel Materials
In material science, thiadiazole compounds are utilized in the development of new materials with unique electronic properties. The incorporation of thiadiazole into polymer matrices can enhance conductivity and stability, making these materials suitable for applications in organic electronics and sensors .
Mechanism of Action
The mechanism of action of 5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varied Halogen Substitution
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 28004-63-9)
- Structure : Lacks the sulfanyl-benzyl linker; dichlorophenyl group directly attached to thiadiazole.
- Properties : Reduced molecular weight (265.1 g/mol vs. ~362.3 g/mol) and higher similarity score (0.92) compared to the target compound .
2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazol-5-amine (Compound 9 in )
- Structure : 2,6-Dichlorophenyl substitution instead of 2,4-dichloro.
- Synthesis: Prepared via reaction of 2-amino-5-bromo-1,3,4-thiadiazole with 2,6-dichlorobenzyl thiol .
- Impact : Altered steric and electronic effects due to para-chloro positioning may influence target binding .
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Fluorinated Analogs
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- Structure : Fluorine replaces chlorine at the para position.
- Activity : Fluorine’s electron-withdrawing effect may alter interactions with hydrophobic enzyme pockets .
5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Non-Halogenated Derivatives
5-[(4-Methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Structure-Activity Relationship (SAR) Insights
- Halogen Positioning : 2,4-Dichloro substitution optimizes steric bulk and lipophilicity for membrane penetration and target binding .
- Sulfanyl Linker : Enhances flexibility and may reduce toxicity compared to direct phenyl-thiadiazole linkage .
- Amino Group: Critical for hydrogen bonding with residues in kinase active sites (e.g., CDK9, STAT3) .
- Core Heterocycle : Thiadiazole > oxadiazole in anticancer potency, but oxadiazole derivatives show tissue selectivity .
Q & A
Q. What challenges arise when scaling up synthesis from milligram to gram quantities, and how are they mitigated?
- Challenges & Solutions :
- Purification : Replace column chromatography with fractional crystallization .
- Exothermic reactions : Use continuous flow reactors for oxidation steps to control temperature .
- Yield optimization : Scale-dependent adjustments to stoichiometry (e.g., 10% excess POCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
